2-Oxazolidinone, 3-(furfurylideneamino)- 2-Oxazolidinone, 3-(furfurylideneamino)-
Brand Name: Vulcanchem
CAS No.: 6270-33-3
VCID: VC17324555
InChI: InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

2-Oxazolidinone, 3-(furfurylideneamino)-

CAS No.: 6270-33-3

Cat. No.: VC17324555

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone, 3-(furfurylideneamino)- - 6270-33-3

Specification

CAS No. 6270-33-3
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 3-[(E)-furan-2-ylmethylideneamino]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C8H8N2O3/c11-8-10(3-5-13-8)9-6-7-2-1-4-12-7/h1-2,4,6H,3,5H2/b9-6+
Standard InChI Key JZSCDNDWOSCSJX-RMKNXTFCSA-N
Isomeric SMILES C1COC(=O)N1/N=C/C2=CC=CO2
Canonical SMILES C1COC(=O)N1N=CC2=CC=CO2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The parent compound, 3-(furfurylideneamino)-2-oxazolidinone, consists of a 2-oxazolidinone core—a five-membered ring containing both nitrogen and oxygen atoms—linked to a furfurylideneamino substituent at the 3-position. The furfurylideneamino group is a Schiff base formed via condensation between an amino group and a furfuraldehyde derivative. This conjugation introduces planar geometry and π-electron delocalization, which influence both reactivity and biological interactions .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₈N₂O₃Derived
Molecular Weight180.16 g/molCalculated
Melting Point206°C (dec.)
Solubility75 mg/100 mL in water (25°C)
Functional GroupsOxazolidinone, Schiff base, Furan

In nitro-substituted derivatives (e.g., 3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone), the addition of a nitro group at the 5-position of the furan ring enhances electrophilicity, facilitating redox interactions with microbial enzymes .

Synthetic Methodologies

Classical Approaches

Early syntheses relied on cyclization reactions between ethanolamine derivatives and carbonyl sources. For instance, Gabriel’s 1897 method used ethanolamine and dimethyl carbonate under basic conditions to form the oxazolidinone ring . Introducing the furfurylideneamino group typically involves condensing 5-nitrofurfural with a 3-amino-2-oxazolidinone precursor, as demonstrated in the preparation of furaltadone :

3-Amino-2-oxazolidinone+5-NitrofurfuralAcid/Base3-(5-Nitrofurfurylideneamino)-2-oxazolidinone\text{3-Amino-2-oxazolidinone} + \text{5-Nitrofurfural} \xrightarrow{\text{Acid/Base}} \text{3-(5-Nitrofurfurylideneamino)-2-oxazolidinone}

This method yields yellow crystalline products with moderate aqueous solubility, as observed in furaltadone (75 mg/100 mL at 25°C) .

Asymmetric Synthesis

Modern techniques prioritize stereocontrol for pharmaceutical applications. A 2021 study achieved enantioselective synthesis of 4,5-disubstituted oxazolidinones via asymmetric aldol reactions followed by Curtius rearrangement . While this approach targeted natural product (−)-cytoxazone, its principles apply broadly to furfurylideneamino derivatives:

  • Asymmetric Aldol Reaction: Generates vicinal stereocenters.

  • Curtius Rearrangement: Converts acyl azides to isocyanates, enabling ring closure.

  • Intramolecular Cyclization: Forms the oxazolidinone ring with >84% yield .

Physicochemical and Spectroscopic Profiles

Thermal Stability

Nitro-substituted derivatives exhibit thermal decomposition near 206°C, consistent with furaltadone’s properties . The parent compound likely demonstrates similar stability due to aromatic conjugation.

Spectroscopic Identification

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of oxazolidinone) and ~1600 cm⁻¹ (C=N stretch of Schiff base) .

  • NMR:

    • ¹H NMR: Resonances at δ 8.2–8.5 ppm (imine proton), δ 6.5–7.5 ppm (furan protons) .

    • ¹³C NMR: Carbonyl signals at ~155 ppm, furan carbons at ~110–150 ppm .

Biological Activity and Mechanism

Antimicrobial Action

Nitro-containing analogs like furaltadone inhibit bacterial growth by interfering with ribosomal binding of N-formylmethionyl-tRNA, a mechanism shared with linezolid . Microsomal cytochrome P450 reductase mediates single-electron reduction of the nitro group, generating reactive intermediates that damage microbial DNA .

Table 2: Antibacterial Efficacy of Select Derivatives

CompoundMIC (μg/mL) E. coliMIC (μg/mL) S. aureusSource
Furaltadone12.56.25
5-Methyl-3-(nitrofurylideneamino)-2-oxazolidinone25.012.5

Veterinary and Human Applications

Furaltadone (marketed as Altafur®) treats gastrointestinal infections in livestock, though residue concerns necessitate LC-MS/MS monitoring in meat products . Human use remains limited due to toxicity risks.

Industrial and Regulatory Considerations

Patent Landscape

The synthesis of nitro-substituted oxazolidinones is protected under multiple patents, including US3686170A (acylating agents for derivatization) and US4933462A (hydroxyethyl variants) . These emphasize scalable routes using inexpensive reagents like triethylamine or sulfuric acid .

Regulatory Challenges

Despite efficacy, nitrofuran antibiotics face bans in the EU and US due to carcinogenic metabolites. Regulatory methods like the EU’s Commission Decision 2003/181/EC enforce a zero-tolerance residue policy .

Future Directions

Non-Antibiotic Applications

Preliminary studies suggest oxazolidinones as chiral auxiliaries in asymmetric catalysis . Their rigid scaffolds could also serve as kinase inhibitors or anti-inflammatory agents.

Green Chemistry Innovations

Efforts to replace toxic phosgene derivatives in synthesis are ongoing. Biocatalytic approaches using lipases or transaminases may enable sustainable production .

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